molecular formula C9H11N3O2 B1438778 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 53689-26-2

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B1438778
CAS No.: 53689-26-2
M. Wt: 193.2 g/mol
InChI Key: XOVDGSIREHLHLB-UHFFFAOYSA-N
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Description

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be achieved through a one-pot synthesis method. This involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. The reaction is typically carried out at room temperature, making it an efficient and operationally simple process .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using dicationic molten salts as catalysts. These catalysts not only enhance the reaction rate but also improve the yield of the desired product. The use of environmentally friendly solvents such as ethanol further makes the process sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(3-hydroxypropyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one stands out due to its unique hydroxypropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(3-hydroxypropyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c13-7-3-6-12-9(14)11-5-2-1-4-8(11)10-12/h1-2,4-5,13H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVDGSIREHLHLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN(C(=O)N2C=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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